molecular formula C7H6ClFN2O B14066042 N-(2-Fluoro-4-chlorophenyl)urea

N-(2-Fluoro-4-chlorophenyl)urea

Cat. No.: B14066042
M. Wt: 188.59 g/mol
InChI Key: MVXFMHBLTZTQLU-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-chlorophenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea moiety attached to a phenyl ring substituted with fluorine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Fluoro-4-chlorophenyl)urea can be synthesized through the reaction of 2-fluoro-4-chloroaniline with an isocyanate derivative. One common method involves the nucleophilic addition of 2-fluoro-4-chloroaniline to potassium isocyanate in an aqueous medium . The reaction is typically carried out under mild conditions, without the need for organic co-solvents, making it an efficient and environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-4-chlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.

    Reduction Reactions: The urea moiety can be reduced under specific conditions to yield corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the urea moiety, to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nitrating agents under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylureas.

    Reduction Reactions: Products include corresponding amines.

    Oxidation Reactions: Products include oxidized urea derivatives.

Scientific Research Applications

N-(2-Fluoro-4-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-chlorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its role in cellular signaling pathways .

Comparison with Similar Compounds

  • N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea
  • N-(4-Chlorophenyl)-N’-(2-thiazolyl)urea
  • N-(2-Bromo-4-chlorophenyl)urea

Comparison: N-(2-Fluoro-4-chlorophenyl)urea is unique due to the presence of both fluorine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological applications .

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

(4-chloro-2-fluorophenyl)urea

InChI

InChI=1S/C7H6ClFN2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)

InChI Key

MVXFMHBLTZTQLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)N

Origin of Product

United States

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